1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine
Description
1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine is a derivative of piperazine, a chemical compound that has a wide range of applications in medicinal chemistry and industrial processes. The benzhydryl group is a common motif in various drugs, including antihistamines and antipsychotics, while the dinitrophenyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
1-benzhydryl-4-(2,4-dinitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-26(29)20-11-12-21(22(17-20)27(30)31)24-13-15-25(16-14-24)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMIOUDICSWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 1-benzhydryl piperazine with 2,4-dinitrochlorobenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form a benzhydryl alcohol or ketone.
Reduction: The nitro groups on the dinitrophenyl ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzhydryl alcohol or benzhydryl ketone.
Reduction: 1-Benzhydryl-4-(2,4-diaminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential antihistamine or antipsychotic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The benzhydryl group may facilitate binding to hydrophobic pockets, while the dinitrophenyl group could participate in electron transfer or hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(2-nitrophenyl)piperazine: Similar structure but with only one nitro group, potentially leading to different reactivity and biological activity.
1-Benzhydryl-4-(4-nitrophenyl)piperazine: Another derivative with a single nitro group at a different position, affecting its chemical and biological properties.
1-Benzhydryl-4-(2,4-diaminophenyl)piperazine: The reduced form of 1-Benzhydryl-4-(2,4-dinitrophenyl)piperazine, with amine groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both the benzhydryl and dinitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
